2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through nucleophilic substitution reactions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Ethoxy Group Addition: The ethoxy group is added through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or activator, depending on the biological pathway involved. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
Uniqueness
2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific structural configuration, which may confer distinct biological activities compared to its analogs. The position of the pyridine ring and the presence of the ethoxy group can significantly influence its pharmacological properties.
Properties
IUPAC Name |
2-ethoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-2-25-18-7-3-4-8-19(18)26(23,24)21-14-16-9-12-22(13-10-16)17-6-5-11-20-15-17/h3-8,11,15-16,21H,2,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDFUAQUSCZKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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